

Application Notes and Protocols: Liebeskind-Srogl Coupling for Functionalized Tetrazine Synthesis

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Compound of Interest

Compound Name: *Biphenyl Sulfonamide 1*

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Introduction

The 1,2,4,5-tetrazine scaffold is a cornerstone of bioorthogonal chemistry, enabling highly efficient and selective inverse-electron-demand Diels-Alder (IEDDA) reactions for applications in cellular labeling, in vivo imaging, and drug delivery.^{[1][2]} Traditional methods for synthesizing unsymmetrically substituted tetrazines often face limitations, including harsh reaction conditions and the use of hazardous reagents like hydrazine.^{[3][4]} The Liebeskind-Srogl coupling has emerged as a powerful and versatile tool for the synthesis of functionalized tetrazines, offering a milder and more modular approach to access a diverse range of these important compounds.^{[5][6]}

This document provides detailed application notes and experimental protocols for the silver-mediated Liebeskind-Srogl coupling of thioalkyltetrazines with arylboronic acids, a significant advancement in the field.^{[3][4]} An improved second-generation catalyst system is also presented, offering greater efficiency and broader substrate scope.^{[1][7][8]}

Reaction Principle

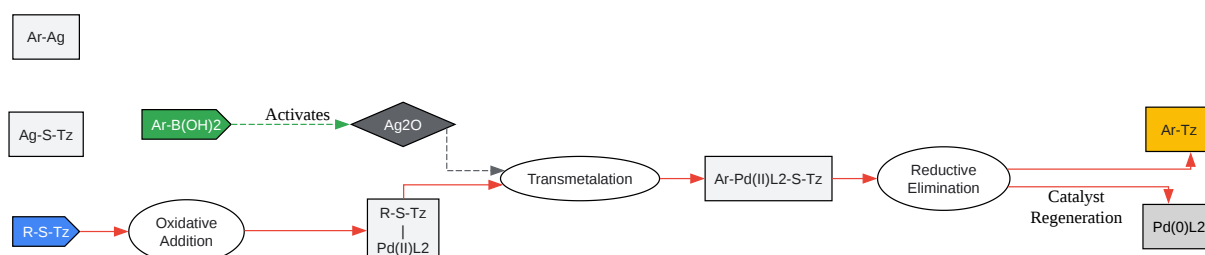
The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organosulfur compound (in this case, a thioalkyltetrazine) and

a boronic acid.[5][6] The reaction is mediated by a copper(I) or, in this optimized protocol, a silver(I) salt. The silver-mediated variant has been shown to provide higher yields and broader functional group tolerance compared to traditional copper-mediated systems for tetrazine synthesis.[3][4]

A key reagent developed for this methodology is 3-((p-biphenyl-4-ylmethyl)thio)-6-methyltetrazine (b-Tz), which can be prepared on a decagram scale without the need to handle hydrazine directly.[3][4] This reagent serves as a versatile precursor for the introduction of the minimal 6-methyltetrazin-3-yl group onto various aryl and heteroaryl scaffolds.

Reaction Mechanism

The proposed mechanism for the silver-mediated Liebeskind-Srogl coupling involves a catalytic cycle initiated by the palladium catalyst.



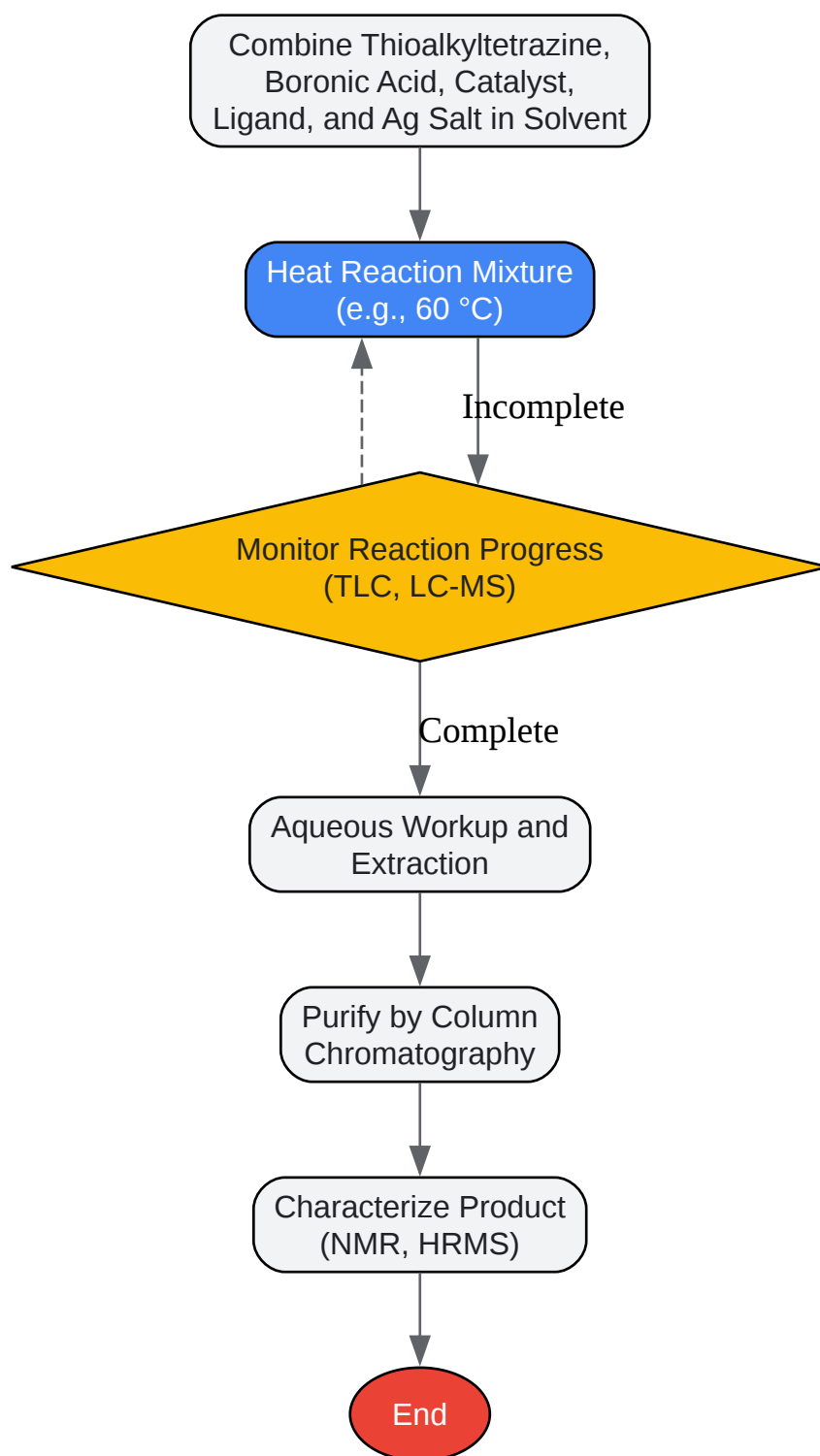
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Caption: Proposed catalytic cycle for the silver-mediated Liebeskind-Srogl coupling.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for the Liebeskind-Srogl coupling for functionalized tetrazine synthesis.



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Caption: General workflow for the Liebeskind-Srogl tetrazine synthesis.

Protocol 1: First-Generation Silver-Mediated Liebeskind-Srogl Coupling

This protocol utilizes a $\text{PdCl}_2(\text{dppf})$ catalyst and Ag_2O as the mediator.^[3]

Materials:

- 3-((p-biphenyl-4-ylmethyl)thio)-6-methyltetrazine (b-Tz)
- Arylboronic acid
- $\text{PdCl}_2(\text{dppf})$ (palladium(II) dichloride 1,1'-bis(diphenylphosphino)ferrocene complex)
- Silver(I) oxide (Ag_2O)
- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

- To a reaction vial, add the thioalkyltetrazine (1.0 equiv.), the arylboronic acid (1.9 equiv.), $\text{PdCl}_2(\text{dppf})$ (15 mol%), and Ag_2O (2.5 equiv.).
- Add anhydrous DMF to achieve a concentration of 0.1 M with respect to the thioalkyltetrazine.
- Seal the vial and heat the reaction mixture to 60 °C.
- Stir the reaction for 19-21 hours.
- After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized tetrazine.

Protocol 2: Second-Generation (Improved) Silver-Mediated Liebeskind-Srogl Coupling

This improved protocol employs a PdI₂/DiPPF catalyst system, which has shown to be more efficient for electron-deficient arylboronic acids.^{[1][9]}

Materials:

- 3-((p-biphenyl-4-ylmethyl)thio)-6-methyltetrazine (b-Tz)
- Arylboronic acid
- Palladium(II) iodide (PdI₂)
- 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF)
- Silver(I) carbonate (Ag₂CO₃)
- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

- In a reaction vial, combine PdI₂ (10 mol%) and DiPPF (11 mol%).
- Add the thioalkyltetrazine (1.0 equiv.), the arylboronic acid (1.3-1.6 equiv.), and Ag₂CO₃ (1.1 equiv.).
- Add anhydrous DMF to the vial.
- Seal the vial and heat the reaction mixture to 60 °C.
- Stir the reaction until completion (monitor by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Perform a standard aqueous workup and extraction with an organic solvent.

- Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Data Presentation

The following tables summarize the yields obtained for the synthesis of various functionalized tetrazines using the first and second-generation Liebeskind-Srogl coupling protocols.

Table 1: First-Generation Liebeskind-Srogl Coupling of b-Tz with Various Arylboronic Acids[3]

Entry	Arylboronic Acid	Product	Yield (%)
1	4-(Trifluoromethyl)phenylboronic acid	3-(4-(Trifluoromethyl)phenyl)-6-methyl-1,2,4,5-tetrazine	29-65
2	4-Nitrophenylboronic acid	3-Methyl-6-(4-nitrophenyl)-1,2,4,5-tetrazine	29-65
3	4-Cyanophenylboronic acid	4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzonitrile	29-65
4	4-(Methylsulfonyl)phenylboronic acid	3-Methyl-6-(4-(methylsulfonyl)phenyl)-1,2,4,5-tetrazine	29-65
5	4-(Methoxycarbonyl)phenylboronic acid	Methyl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate	29-65

Table 2: Comparison of First and Second-Generation Catalyst Systems for Coupling of b-Tz with Electron-Deficient Arylboronic Acids[1]

Entry	Arylboronic Acid	1st Gen. Yield (%) (PdCl ₂ (dppf))	2nd Gen. Yield (%) (PdI ₂ /DiPPF)
1	4-(Trifluoromethyl)phenylboronic acid	29-65	73-90
2	4-Nitrophenylboronic acid	29-65	73-90
3	4-Cyanophenylboronic acid	29-65	73-90
4	4-(Methylsulfonyl)phenylboronic acid	29-65	73-90
5	4-(Methoxycarbonyl)phenylboronic acid	29-65	73-90

Conclusion

The silver-mediated Liebeskind-Srogl coupling represents a significant advancement in the synthesis of functionalized tetrazines. The protocols outlined provide a reliable and versatile platform for accessing a wide array of tetrazine derivatives with broad functional group tolerance. The development of a second-generation catalyst system further enhances the utility of this methodology, particularly for challenging electron-deficient substrates. These methods are anticipated to find widespread application in the development of novel bioorthogonal probes and therapeutics.

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